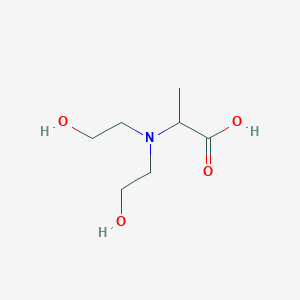

2-(bis(2-hydroxyethyl)amino)propanoic Acid

Description

2-(Bis(2-hydroxyethyl)amino)propanoic acid is a multifunctional organic compound characterized by a propanoic acid backbone substituted at the second carbon with a bis(2-hydroxyethyl)amino group. This structure combines a carboxylic acid moiety with tertiary amine and dual hydroxyl groups, conferring unique physicochemical properties such as:

- Solubility: Hydrophilic hydroxyethyl groups enhance water solubility, while the carboxylic acid contributes to pH-dependent solubility .

Applications inferred from structural analogs include use in surfactants, drug delivery systems, and chelating agents in water treatment .

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-6(7(11)12)8(2-4-9)3-5-10/h6,9-10H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOINJNCZZVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(bis(2-hydroxyethyl)amino)propanoic acid can be synthesized through the reaction of propanoic acid derivatives with bis(2-hydroxyethyl)amine. One common method involves the reaction of propanoic acid with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product[2][2]. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(bis(2-hydroxyethyl)amino)propanoic acid involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps to remove any impurities and ensure the high purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(bis(2-hydroxyethyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

2-(bis(2-hydroxyethyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(bis(2-hydroxyethyl)amino)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Triethanolamine Lactate (CAS 76788-91-5)

Structure: Composed of lactic acid (2-hydroxypropanoic acid) complexed with triethanolamine. Key Differences:

| Property | 2-(Bis(2-hydroxyethyl)amino)propanoic Acid | Triethanolamine Lactate |

|---|---|---|

| Functional Groups | Carboxylic acid + bis-hydroxyethylamine | Lactic acid + triethanolamine |

| Solubility | High water solubility due to ionic groups | Enhanced solubility via salt form |

| Applications | Potential chelator, surfactant | Cosmetic emulsifier, pH adjuster |

Triethanolamine lactate lacks the direct covalent linkage between the hydroxyethylamino and carboxylic acid groups, reducing its chelation efficiency compared to the target compound .

1,4-Bis{2-[(2-hydroxyethyl)amino]ethyl}amino-9,10-anthracenedione (AQ)

Structure: Anthracenedione core with bis(2-hydroxyethyl)aminoethyl side chains. Key Differences:

| Property | Target Compound | AQ Derivative |

|---|---|---|

| Core Structure | Aliphatic propanoic acid | Aromatic anthracenedione |

| Bioactivity | Limited data; inferred chelation properties | Demonstrated antineoplastic activity |

| Electronic Properties | Polar, zwitterionic | Conjugated π-system for redox activity |

AQ derivatives exhibit anticancer effects due to intercalation with DNA, a property absent in the aliphatic target compound .

Phosphonic Acid Derivatives (e.g., Phosphonic acid, P-[2-[bis(2-hydroxyethyl)amino]ethyl]-)

Structure: Phosphonic acid substituted with bis(2-hydroxyethyl)aminoethyl groups. Key Differences:

| Property | Target Compound | Phosphonic Acid Derivative |

|---|---|---|

| Acidic Strength | Moderate (carboxylic acid) | Strong (phosphonic acid, pKa1 ~1-2) |

| Chelation | Moderate metal binding | Superior for hard metals (e.g., Ca²⁺, Fe³⁺) |

| Applications | Pharmaceuticals, surfactants | Water treatment, corrosion inhibition |

The phosphonic acid derivative’s higher acidity and stronger chelation make it preferable in industrial settings, whereas the target compound’s lower acidity may suit biomedical uses .

2-[Bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate

Structure: Oleic acid ester linked to a bis(2-hydroxyethyl)aminoethyl group. Key Differences:

| Property | Target Compound | Ester Derivative |

|---|---|---|

| Hydrophobicity | High (due to carboxylic acid) | Higher (long alkyl chain from oleic acid) |

| Stability | Acid-stable | Prone to hydrolysis under basic conditions |

| Applications | Water-soluble formulations | Lipid-based drug delivery systems |

The ester derivative’s lipophilicity enhances membrane permeability, contrasting with the target compound’s suitability for aqueous systems .

Biological Activity

2-(Bis(2-hydroxyethyl)amino)propanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the biological sciences for its potential therapeutic applications. This compound exhibits a unique structure that allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-(bis(2-hydroxyethyl)amino)propanoic acid is , and its molecular weight is approximately 175.21 g/mol. The compound features two hydroxyl groups and an amino group, which contribute to its solubility and reactivity in biological environments.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic reactions and interact with cellular receptors. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound's affinity for specific biological targets. Studies suggest that it may act as a ligand for neurotransmitter receptors, potentially influencing neurochemical pathways.

Antioxidant Properties

Research indicates that 2-(bis(2-hydroxyethyl)amino)propanoic acid exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound effectively scavenges free radicals, thereby reducing cellular damage.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In animal models of neurodegeneration, administration of 2-(bis(2-hydroxyethyl)amino)propanoic acid has shown promising results in improving cognitive function and reducing neuronal death. This suggests potential applications in treating conditions such as Alzheimer's disease and other forms of dementia.

Anti-inflammatory Activity

In addition to its antioxidant effects, this compound has also been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammation and related diseases. This mechanism could be beneficial in managing autoimmune conditions.

Case Studies

- Neuroprotection in Rodent Models : A study conducted on rodents demonstrated that treatment with 2-(bis(2-hydroxyethyl)amino)propanoic acid significantly improved memory retention in subjects subjected to induced oxidative stress. The results indicated a reduction in markers of oxidative damage in brain tissues.

- Antioxidant Efficacy : In vitro experiments using human cell lines showed that this compound effectively reduced lipid peroxidation levels, suggesting its potential as a therapeutic agent against oxidative damage.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.